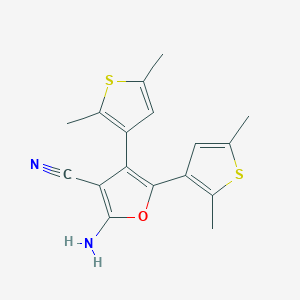
2-Amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile is a compound that belongs to the class of diarylethenes. This compound is known for its unique electronic properties, which make it a valuable candidate for use in molecular electronics, particularly as an optical molecular switch .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile typically involves the reaction of 2,5-dimethylthiophene derivatives with furan-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amino and thiophene groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-Amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Employed in the development of molecular electronics, particularly as an optical molecular switch
Mechanism of Action
The mechanism of action of 2-Amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile involves its ability to switch between different electronic states. This switching is typically induced by external stimuli such as ultraviolet (UV) or visible light. The compound can transition from a closed form to an open form, altering its conductivity and electronic properties. This behavior is crucial for its function as an optical molecular switch .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5-diphenylfuran-3-carbonitrile
- 2-Amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles
Uniqueness
2-Amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile stands out due to its unique combination of amino and thiophene groups, which contribute to its distinct electronic properties. This makes it particularly suitable for applications in molecular electronics, where precise control over electronic states is essential .
Properties
Molecular Formula |
C17H16N2OS2 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile |
InChI |
InChI=1S/C17H16N2OS2/c1-8-5-12(10(3)21-8)15-14(7-18)17(19)20-16(15)13-6-9(2)22-11(13)4/h5-6H,19H2,1-4H3 |
InChI Key |
PGNGJYRCLRHTPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=C(OC(=C2C#N)N)C3=C(SC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-chloro-3-methyl-8-[(4-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11060806.png)
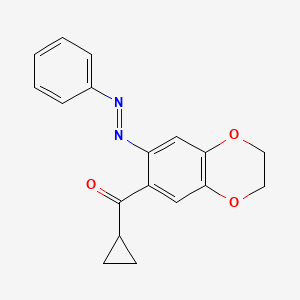
![N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11060811.png)
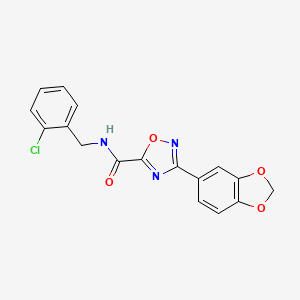
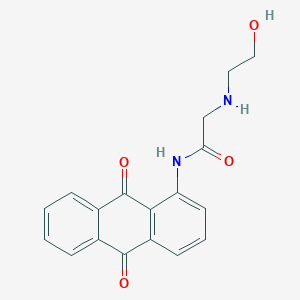
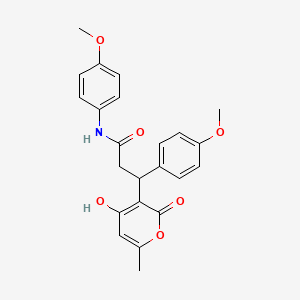
![6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060841.png)
![1-{2-deoxy-3-O-[(3,4,5-trimethoxyphenyl)carbonyl]pentofuranosyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11060842.png)
![3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11060846.png)
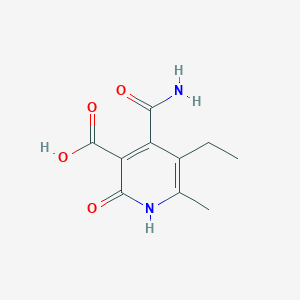

![2-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B11060883.png)
![2-(dimethylamino)ethyl 6-bromo-1-cyclohexyl-5-methoxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11060885.png)
![6-(3-Bromo-4-fluorophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060887.png)
